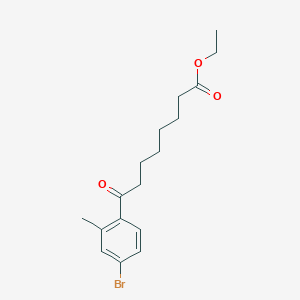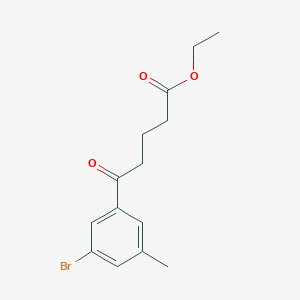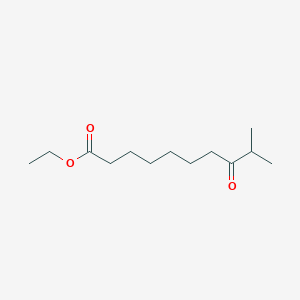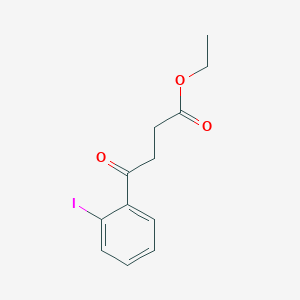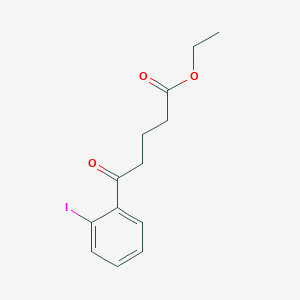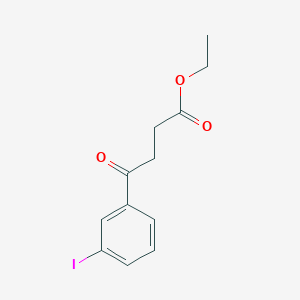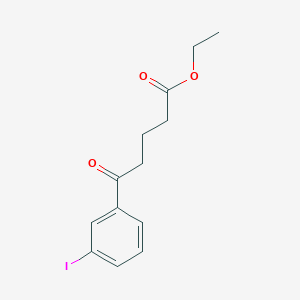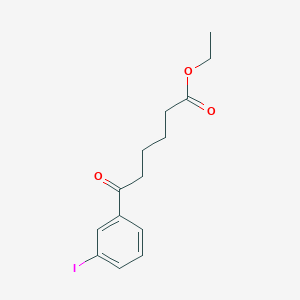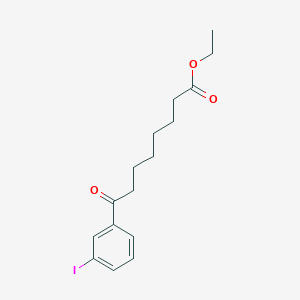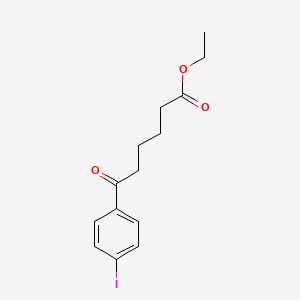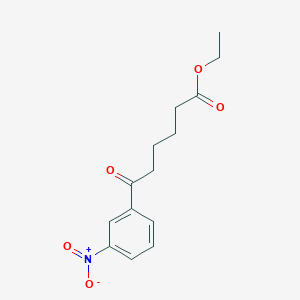![molecular formula C16H10F6O B1327944 1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one CAS No. 898778-33-1](/img/structure/B1327944.png)
1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
カタログ番号 B1327944
CAS番号:
898778-33-1
分子量: 332.24 g/mol
InChIキー: WEFXBLXXAGWBPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one, also known as TFPP, is a synthetic compound commonly used in scientific research. This compound has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields of research.
科学的研究の応用
Catalysis and Polymerization
- Utilized in the synthesis of palladium complexes for polymerization: This compound has been used in creating nonsymmetric palladium complexes effective in propene/CO copolymerization, leading to flexible materials of ultrahigh molecular weight (Meier et al., 2003).
Synthesis of Chemical Compounds
- In the production of highly stereocontrolled compounds: It's involved in the process of creating 1,1,1-Trifluoro-2,3-epoxypropane through lipase-mediated kinetic resolution (Shimizu et al., 1996).
- In synthesizing novel phthalocyanines: It aids in producing compounds used for electrochemical and spectroelectrochemical studies, potentially applicable in electrochemical technologies (Kamiloğlu et al., 2018).
DNA Interaction and Antipathogenic Activity
- Investigated for its interaction with DNA and antipathogenic properties: Specific derivatives have been studied for their ability to interact with bacterial cells and demonstrate potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Material Science and Polymer Chemistry
- Creation of fluorinated polyimides: Used in synthesizing new fluorine-containing polyimides with good solubility, thermal stability, and mechanical properties (Yin et al., 2005).
- Development of epoxy resins: Played a role in synthesizing novel epoxy resins containing trifluoromethyl, resulting in materials with good thermal stability, low dielectric constants, and hydrophobic properties (Shang et al., 2012).
特性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O/c17-12-6-9(7-13(18)15(12)19)4-5-14(23)10-2-1-3-11(8-10)16(20,21)22/h1-3,6-8H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFXBLXXAGWBPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645023 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-33-1 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
898777-00-9
Ethyl 5-(3-bromo-5-methylphenyl)-5-oxovalerate
898777-06-5
Ethyl 9-methyl-8-oxodecanoate
898777-09-8
Ethyl 4-(2-iodophenyl)-4-oxobutyrate
263273-52-5

